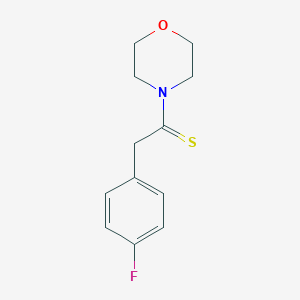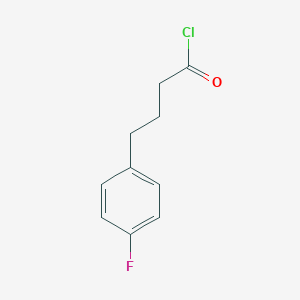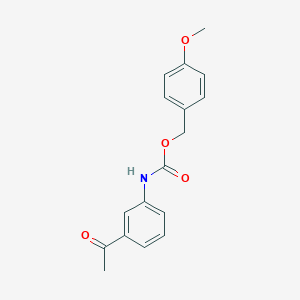
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. MAC has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer cells.
生化和生理效应
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to modulate the expression of various genes involved in cell growth and differentiation, suggesting that it may have broader effects on cellular physiology.
实验室实验的优点和局限性
One advantage of using (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need large quantities of the compound. However, one limitation of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have promising activity in both of these areas, and further studies are needed to fully understand its potential as a therapeutic agent. Another area of interest is in the development of new methods for synthesizing and modifying carbamate compounds, which could lead to the discovery of new drugs with diverse pharmacological properties. Finally, more research is needed to understand the exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate and how it interacts with various enzymes and signaling pathways in the body.
合成方法
The synthesis of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate can be achieved using a variety of methods, including the reaction of (4-methoxyphenyl)methylamine with 3-acetylphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The product is then purified using standard techniques, such as column chromatography or recrystallization.
科学研究应用
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to possess anti-cancer activity, as well as neuroprotective effects, making it a promising candidate for further study.
属性
CAS 编号 |
199435-02-4 |
|---|---|
产品名称 |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)14-4-3-5-15(10-14)18-17(20)22-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI 键 |
GWWYWONXKVYPLV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
同义词 |
Carbamic acid, (3-acetylphenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



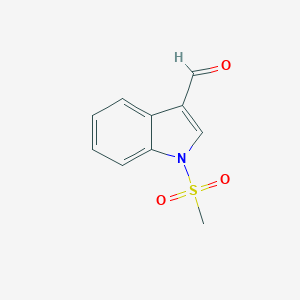
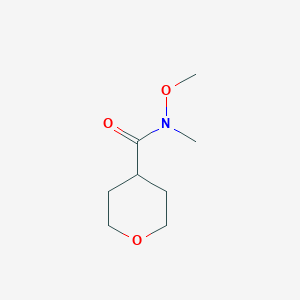
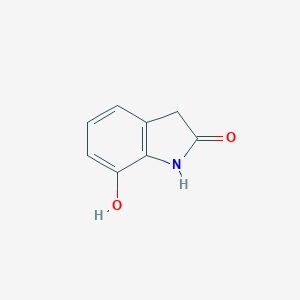
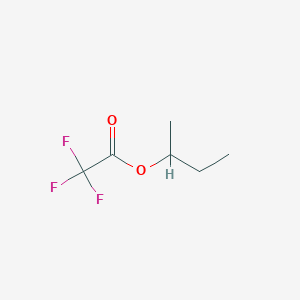
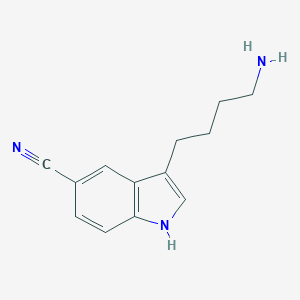
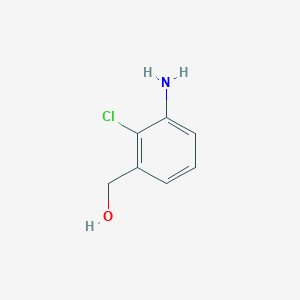
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
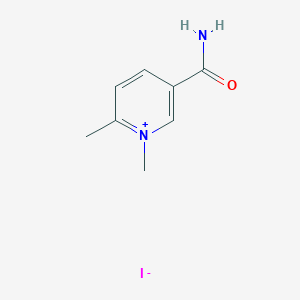
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
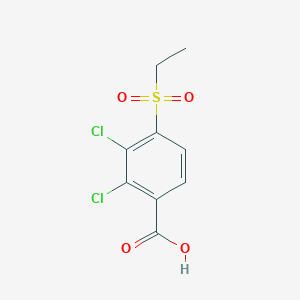
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)
